1,2,3,4-四氢异喹啉-4-醇盐酸盐

描述

1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride is a chemical compound that is part of the tetrahydroisoquinoline family, which includes a variety of biologically active molecules. These compounds are found in both natural products and synthetic pharmaceutical agents, and they are known for their diverse bioactivities, including dopamine D-1 antagonist activity, anticancer properties, and inhibition of phenylethanolamine N-methyltransferase (PNMT) . The tetrahydroisoquinoline scaffold is considered a "privileged scaffold" due to its significance in medicinal chemistry and its presence in a wide range of bioactive molecules .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored through various methods. For instance, the synthesis of isomeric tetrahydroisoquinolines with chlorohydroxyphenyl groups has been achieved, and these compounds have been evaluated for their dopamine D-1 antagonist activity . Novel catalytic asymmetric synthesis methods have been developed to create C1-chiral tetrahydroisoquinolines, which are important for their bioactivities and applications in asymmetric catalysis . Additionally, substituted tetrahydroisoquinolines have been synthesized as potential anticancer agents, with modifications on the phenyl ring to introduce various electronic, steric, and lipophilic properties . A convenient synthesis of 4-substituted tetrahydroisoquinolin-4-ols has also been reported, utilizing intramolecular Barbier reactions and insertion reactions with zerovalent nickel .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives has been characterized through various techniques. For example, the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was determined to be S by single-crystal X-ray analysis . The crystal structure of related compounds has also been elucidated, providing insights into the stereochemistry and conformation of these molecules .

Chemical Reactions Analysis

The tetrahydroisoquinoline core has been modified through various chemical reactions to enhance its biological properties. For instance, the introduction of an N-methyl group has been shown to enhance the potency of dopamine D-1 antagonists . The synthesis of 3,7-disubstituted tetrahydroisoquinolines has demonstrated remarkable potency and selectivity as inhibitors of PNMT, which is significant for therapeutic applications . The reactivity of the tetrahydroisoquinoline scaffold allows for the introduction of various substituents that can modulate the compound's affinity for different biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their pharmacokinetic and pharmacodynamic profiles. For example, the presence of a hydrophilic electron-withdrawing substituent at the 7-position of the tetrahydroisoquinoline nucleus has been shown to reduce the binding affinity toward the alpha2-adrenoceptor, which is important for selectivity in drug design . The synthesis and structure characterization of specific derivatives, such as 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, provide valuable information on the compound's reactivity and potential as a pharmaceutical agent .

科学研究应用

局部麻醉活性和急性毒性

研究表明,包括1,2,3,4-四氢异喹啉衍生物在内的化合物,如1,2,3,4-四氢异喹啉-4-醇盐酸盐,显示出显著的局部麻醉活性。Azamatov等人(2023年)的研究发现,通过Pictet–Spengler反应合成的这些化合物在兔眼中显示出比利多卡因更高的局部麻醉活性。此外,他们还探讨了这些化合物的急性毒性和结构毒性关系,揭示了有关它们安全性概况的见解 (Azamatov et al., 2023)。

镇痛和抗炎效果

已经研究了1,2,3,4-四氢异喹啉衍生物的镇痛和抗炎特性。Rakhmanova等人(2022年)研究了1-(4'-二甲氨基苯基)-6,7-二甲氧基-1,2,3,4-四氢异喹啉盐酸盐的效果,发现它表现出显著的镇痛和抗炎活性。这表明了作为非麻醉镇痛剂的潜在医学应用 (Rakhmanova et al., 2022)。

抗癌药物

已经评估了包括1,2,3,4-四氢异喹啉-4-醇盐在内的四氢异喹啉衍生物的抗癌特性。Redda等人(2010年)合成了保留四氢异喹啉基团的类似物,并对它们在体外抗癌活性针对各种乳腺癌细胞系进行了测试,显示出有希望的结果 (Redda et al., 2010)。

帕金森病研究

这种化合物已被牵涉到与帕金森病相关的研究中。Kotake等人(1996年)研究了类似化合物1-苄基-1,2,3,4-四氢异喹啉盐酸盐在灵长类动物中的慢性给药效应。该研究表明,四氢异喹啉的衍生物可能引起类似帕金森病的症状,为帕金森病机制提供了宝贵的见解 (Kotake et al., 1996)。

治疗和专利审查

四氢异喹啉,包括1,2,3,4-四氢异喹啉-4-醇盐在内,被认为是药物发现中的“特权骨架”。Singh和Shah(2017年)审查了关于这些化合物的治疗应用的专利,强调了它们在癌症、疟疾、中枢神经系统疾病、心血管疾病和代谢性疾病中的作用。这一审查显示了这些化合物在各种治疗领域中的多样潜力 (Singh & Shah, 2017)。

抗胶质瘤活性

Mohler等人(2006年)的研究发现,包括四氢异喹啉-4-醇盐变体在内的某些1,2,3,4-四氢异喹啉衍生物表现出显著的抗胶质瘤活性,暗示了它们在治疗胶质瘤(一种脑肿瘤)中的潜在用途 (Mohler et al., 2006)。

作用机制

Target of Action

1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride is a member of the isoquinoline alkaloids, a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq based compounds are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

属性

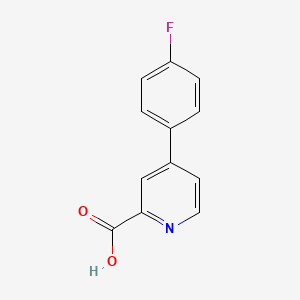

IUPAC Name |

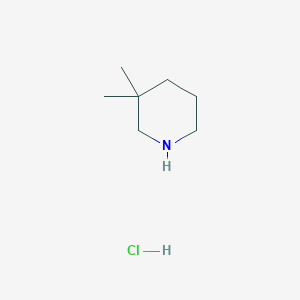

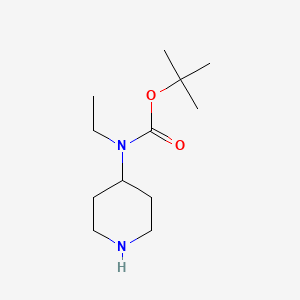

1,2,3,4-tetrahydroisoquinolin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-4,9-11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTJSBDABPOTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)